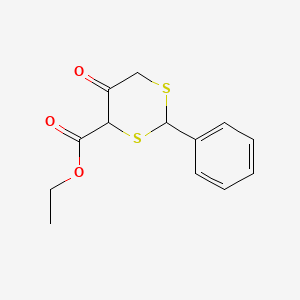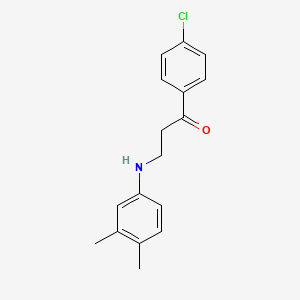![molecular formula C15H16N2O5 B2529788 Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate CAS No. 182866-71-3](/img/structure/B2529788.png)
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with a benzyloxycarbonyl group, an amino methyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate typically involves multiple steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, starting with 2-bromoacetophenone and benzamide, the cyclization can be induced under basic conditions to form the oxazole ring.
-
Introduction of the Benzyloxycarbonyl Group: : The benzyloxycarbonyl (Cbz) group can be introduced via a reaction with benzyl chloroformate. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
-
Reduction: : Reduction reactions can target the oxazole ring or the benzyloxycarbonyl group. For example, catalytic hydrogenation can remove the Cbz group, yielding the free amine.
-
Substitution: : Nucleophilic substitution reactions can occur at the methyl ester group, where nucleophiles such as amines or alcohols can replace the methoxy group to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydride can facilitate substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Free amine derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate serves as a versatile intermediate. Its functional groups allow for further modifications, making it useful in the synthesis of complex molecules.
Biology
The compound’s structure suggests potential biological activity, particularly as a building block for designing enzyme inhibitors or receptor ligands. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a candidate for drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The oxazole ring is a common motif in many bioactive molecules, and modifications to this compound could yield new therapeutic agents.
Industry
In the chemical industry, this compound could be used in the production of specialty chemicals, agrochemicals, or as a precursor in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors through its functional groups, forming hydrogen bonds or hydrophobic interactions. The oxazole ring and the benzyloxycarbonyl group could play crucial roles in binding to the active site of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate: Similar in structure but with a pyrimidine ring instead of an oxazole ring.
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-thiazole-4-carboxylate: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate is unique due to its specific combination of functional groups and the oxazole ring. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in various scientific fields.
Properties
IUPAC Name |
methyl 5-methyl-2-(phenylmethoxycarbonylaminomethyl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-10-13(14(18)20-2)17-12(22-10)8-16-15(19)21-9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYHQXYEFCPBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)CNC(=O)OCC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol](/img/structure/B2529706.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2529709.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2529710.png)
![2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile](/img/structure/B2529711.png)
![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride](/img/structure/B2529712.png)
![Methyl 3-(4-(piperidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2529713.png)
![(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2529714.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2529716.png)




